1-Fluoro-2-(1-iodoethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(1-iodoethenyl)benzene is an organic compound with the molecular formula C8H6FI It is characterized by the presence of a fluorine atom and an iodine atom attached to a benzene ring through a vinyl group
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(1-iodoethenyl)benzene can be achieved through several methods. One common approach involves the cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of palladium catalysts. This method allows for the efficient formation of the desired product with high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
1-Fluoro-2-(1-iodoethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with boronic acids to form diaryl compounds.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to form different products.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Major products formed from these reactions include diaryl compounds and other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(1-iodoethenyl)benzene has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and other biological activities.
Medicine: Research into its biological activity could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-(1-iodoethenyl)benzene exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with boronic acids to form new carbon-carbon bonds . The molecular targets and pathways involved in its biological activity are still under investigation, but its structure suggests potential interactions with enzymes and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(1-iodoethenyl)benzene can be compared with other similar compounds, such as:
2,2-Difluoro-1-iodoethenyl tosylate: Used in similar cross-coupling reactions.
1,1-Diaryl-2,2-difluoroethenes: Products of cross-coupling reactions involving similar substrates.
Eigenschaften
Molekularformel |
C8H6FI |
---|---|
Molekulargewicht |
248.04 g/mol |
IUPAC-Name |
1-fluoro-2-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6FI/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H2 |
InChI-Schlüssel |
HECKHWUVHYTHIO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.